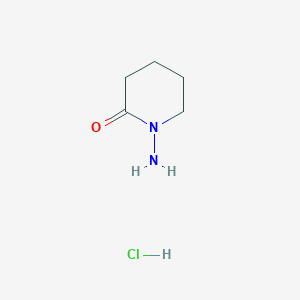

1-Aminopiperidin-2-one hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-aminopiperidin-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c6-7-4-2-1-3-5(7)8;/h1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTOLAFFWSGITBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(=O)C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10735876 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31967-08-5 | |

| Record name | 1-Aminopiperidin-2-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10735876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Heterocyclic Scaffold

An In-depth Technical Guide to 1-Aminopiperidin-2-one and its Hydrochloride Salt

In the landscape of modern medicinal chemistry and drug development, the piperidine ring stands out as a "privileged scaffold."[1] Its prevalence in a vast array of pharmaceuticals and bioactive molecules is a testament to its favorable physicochemical and pharmacokinetic properties. This guide focuses on a specific, functionalized derivative, 1-Aminopiperidin-2-one , a molecule that combines the structural rigidity of the piperidine lactam (a cyclic amide) with the reactive potential of an N-amino group. This unique combination makes it a highly valuable, yet under-explored, building block for synthesizing complex molecular architectures.

This document serves as a technical deep-dive for researchers, chemists, and drug development professionals. It will elucidate the core chemical identity, propose a robust synthetic pathway, detail analytical methodologies, and discuss the potential applications of this compound, grounding all claims in established scientific principles. While the primary focus is on the free base, 1-Aminopiperidin-2-one, we will also address its conversion to the hydrochloride salt, a common strategy to improve solubility and handling of amine-containing compounds.

Section 1: Chemical Identity and Core Properties

A precise understanding of a molecule begins with its unambiguous identification. The primary identifier for 1-Aminopiperidin-2-one is its CAS number. It is critical to distinguish this molecule from its structural isomers (e.g., 3-aminopiperidin-2-one or 5-aminopiperidin-2-one), which possess different chemical properties and reactivity.

Note on the Hydrochloride Salt: While the hydrochloride salt of 1-Aminopiperidin-2-one is chemically logical and frequently desired for experimental work, a unique CAS number for this salt is not consistently cited in major chemical databases. Therefore, this guide references the well-documented free base and describes the straightforward conversion to its hydrochloride form.

Table 1: Chemical Identifiers for 1-Aminopiperidin-2-one [2]

| Identifier | Value |

|---|---|

| IUPAC Name | 1-aminopiperidin-2-one |

| CAS Number | 31967-09-6 |

| Molecular Formula | C₅H₁₀N₂O |

| Molecular Weight | 114.15 g/mol |

| Canonical SMILES | C1CCN(C(=O)C1)N |

| InChI Key | MDCDHGVIPGMQNR-UHFFFAOYSA-N |

| Synonyms | 1-Amino-2-piperidone, N-Amino-δ-valerolactam |

Table 2: Computed Physicochemical Properties [2]

| Property | Value | Rationale and Implication |

|---|---|---|

| XLogP3 | -0.6 | Indicates high hydrophilicity, suggesting good solubility in aqueous media, a desirable trait for biological assays. |

| Hydrogen Bond Donors | 1 | The primary amine group can act as a hydrogen bond donor, crucial for interacting with biological targets like enzyme active sites. |

| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and the tertiary ring nitrogen can act as hydrogen bond acceptors, further enabling molecular recognition. |

| Rotatable Bond Count | 1 | The low number of rotatable bonds suggests a conformationally constrained structure, which can lead to higher binding affinity and selectivity for a target protein. |

Section 2: Synthesis and Purification Workflow

A reliable and scalable synthetic route is paramount for the practical application of any chemical building block. While literature specifically detailing the synthesis of 1-Aminopiperidin-2-one is sparse, a highly plausible and efficient pathway can be designed based on established N-amination chemistry. The proposed synthesis starts from the commercially available 2-Piperidone.

Proposed Two-Step Synthesis

-

Step 1: N-Amination of 2-Piperidone. This step introduces the key amino functionality. The choice of an aminating agent is critical. Hydroxylamine-O-sulfonic acid (HOSA) is an excellent candidate as it is an effective electrophilic aminating agent that reacts readily with secondary amines (in this case, the lactam nitrogen) under basic conditions. The base, such as potassium carbonate, serves to deprotonate the lactam nitrogen, increasing its nucleophilicity.

-

Step 2: Formation of the Hydrochloride Salt. Conversion to the hydrochloride salt is achieved by treating the isolated free base with a solution of hydrochloric acid in an appropriate organic solvent, like diethyl ether or isopropanol. This reaction is a simple acid-base neutralization that results in the precipitation of the salt, which is often a stable, crystalline solid that is easier to handle and weigh than the free base.

Caption: Proposed workflow for the synthesis of 1-Aminopiperidin-2-one HCl.

Detailed Experimental Protocol

Materials:

-

2-Piperidone (CAS: 675-20-7)

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Hydrochloric acid solution (e.g., 2M in Diethyl Ether)

Protocol:

-

Reaction Setup: To a solution of 2-Piperidone (1.0 eq) in water, add potassium carbonate (2.5 eq). Stir the mixture at room temperature until all solids dissolve.

-

N-Amination: Cool the reaction mixture to 0 °C in an ice bath. Add Hydroxylamine-O-sulfonic acid (1.5 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The causality here is to control the exothermic reaction and prevent side product formation.

-

Reaction Progression: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup and Extraction: Once the reaction is complete, extract the aqueous mixture with dichloromethane (3x volumes). The use of a robust organic solvent like DCM ensures efficient extraction of the polar product.

-

Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine. This removes any unreacted acid and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1-Aminopiperidin-2-one free base.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.

-

Salt Formation: Dissolve the purified free base in a minimal amount of anhydrous diethyl ether. Add a 2M solution of HCl in diethyl ether dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final 1-Aminopiperidin-2-one hydrochloride.

Section 3: Applications in Drug Discovery and Chemical Biology

The true value of a building block lies in its potential to create novel molecules with desired biological functions. The 1-Aminopiperidin-2-one scaffold is a compelling starting point for library synthesis due to its distinct chemical features.

-

Privileged Scaffold: The piperidine core is metabolically stable and provides a three-dimensional architecture that is well-suited for binding to protein targets.[1] Its incorporation can improve pharmacokinetic properties (ADME) and reduce toxicity.

-

Lactam Functionality: The cyclic amide (lactam) is a common feature in many drugs. It is conformationally more rigid than an acyclic amide and can participate in key hydrogen bonding interactions.

-

N-Amino Group: This functional group is a versatile chemical handle. It can be acylated, alkylated, or used in reductive amination to append a wide variety of substituents, allowing for systematic exploration of the chemical space around the core scaffold.

Potential Therapeutic Areas:

-

Anticancer Agents: Many anticancer drugs incorporate nitrogen-containing heterocycles.[3] Derivatives of 1-Aminopiperidin-2-one could be synthesized and screened for activity against key targets in cell cycle regulation or DNA synthesis.[3]

-

CNS Disorders: The piperidine scaffold is present in numerous drugs targeting the central nervous system.[1] The polarity and hydrogen bonding capacity of the aminopiperidinone core could be leveraged to design ligands for CNS receptors.

-

Immunomodulators: Substituted aminopiperidine derivatives have been reported as ligands for the C3a receptor, a key component of the complement system involved in inflammation.[4][5] This suggests that novel derivatives of 1-Aminopiperidin-2-one could be explored as potential anti-inflammatory agents.

Section 4: Analytical Methodologies for Quality Control

Ensuring the purity and identity of a chemical compound is a non-negotiable aspect of research. For a polar, non-chromophoric compound like 1-Aminopiperidin-2-one, standard analytical techniques like reverse-phase HPLC with UV detection can be challenging. A more robust method involves the use of a universal detector.

High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)

This method is ideal for 1-Aminopiperidin-2-one because it does not require the analyte to have a UV-absorbing chromophore.[6] The CAD detector nebulizes the column eluent, charges the resulting aerosol particles, and measures the electrical charge, providing a response that is proportional to the mass of the analyte.

Caption: HPLC-CAD workflow for the analysis of 1-Aminopiperidin-2-one.

Step-by-Step Analytical Protocol

Instrumentation & Columns:

-

HPLC system with a gradient pump and autosampler.

-

Charged Aerosol Detector (CAD).

-

Mixed-mode column (e.g., Acclaim Trinity P1) that combines ion-exchange and reversed-phase characteristics. This is crucial for retaining a highly polar basic compound.[6]

Reagents & Mobile Phase:

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: 30 mM Ammonium Formate in Water

-

Sample Diluent: Water or initial mobile phase composition

Protocol:

-

Standard Preparation: Accurately weigh and dissolve this compound in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution.

-

Sample Preparation: Dissolve the sample to be analyzed in the diluent to a known concentration within the calibration range.

-

Chromatographic Conditions:

-

Column: Acclaim Trinity P1 (3.0 x 150 mm, 3 µm).

-

Flow Rate: 0.7 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 20 µL.

-

Gradient Program: A suitable gradient must be developed to ensure separation from impurities. For example, starting with a high aqueous composition and gradually increasing the acetonitrile concentration.

-

-

Detector Settings (CAD):

-

Evaporation Temperature: 55 °C.

-

Gas Pressure (Nitrogen): 60-65 psi.

-

-

Analysis: Inject the standards to generate a calibration curve, followed by the unknown samples. The peak area from the CAD is used to determine the concentration and calculate the purity of the sample. The self-validating nature of this protocol comes from the linearity of the calibration curve and the reproducibility of replicate injections.

Section 5: Safety, Handling, and Storage

Proper handling of any chemical reagent is essential for laboratory safety. The following information is based on the GHS classification for the free base, 1-Aminopiperidin-2-one.

Table 3: GHS Hazard Identification [2]

| Pictogram | GHS Code | Hazard Statement | Classification |

|---|

|

| H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | Acute Toxicity 4 (Oral, Dermal, Inhalation) | | | H315 | Causes skin irritation. | Skin Irritation 2 | | | H318 | Causes serious eye damage. | Eye Damage 1 | | | H335 | May cause respiratory irritation. | STOT SE 3 |Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood to avoid inhalation.

-

Wear standard PPE: safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately and thoroughly with water.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from oxidizing agents and strong acids.

-

The hydrochloride salt is expected to be more stable and less hygroscopic than the free base, making it preferable for long-term storage.

Conclusion

1-Aminopiperidin-2-one is a promising heterocyclic building block that merges the desirable structural features of the piperidine scaffold with the synthetic versatility of a primary amino group. While not as extensively studied as its isomers, its potential for application in the synthesis of novel therapeutic agents is significant. By understanding its chemical properties, employing a logical synthetic strategy, and utilizing appropriate analytical methods for quality control, researchers can effectively leverage this compound to advance discovery programs in oncology, neuroscience, and immunology. This guide provides the foundational technical knowledge for scientists to confidently incorporate 1-Aminopiperidin-2-one and its hydrochloride salt into their research and development pipelines.

References

-

Wikipedia. Piperidine. [Link]

-

PubChem. 1-Aminopiperidine. National Center for Biotechnology Information. [Link]

-

Al-Ostoot, F.H., et al. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase. PubMed Central. [Link]

-

PubChem. 1-Aminopiperidin-2-one. National Center for Biotechnology Information. [Link]

- Google P

- Google Patents. Process for preparing N-amino piperidine hydrochloride.

-

Denonne, F., et al. (2007). Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives. PubMed. [Link]

-

ResearchGate. Discovery of new C3aR ligands. Part 2: Amino-piperidine derivatives. [Link]

-

American Chemical Society Publications. Enantiopure 4- and 5-Aminopiperidin-2-ones: Regiocontrolled Synthesis and Conformational Characterization as Bioactive β-Turn Mimetics. [Link]

-

ResearchGate. (PDF) Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. [Link]

-

Chemsrc. 2-Piperidone | CAS#:675-20-7. [Link]

Sources

- 1. Piperidine - Wikipedia [en.wikipedia.org]

- 2. 1-Aminopiperidin-2-one | C5H10N2O | CID 13345717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of new C3aR ligands. Part 2: amino-piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

physical and chemical properties of 1-Aminopiperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminopiperidin-2-one, a heterocyclic compound featuring a six-membered lactam ring with an amino substituent on the nitrogen atom, represents a unique chemical scaffold with potential applications in medicinal chemistry and synthetic organic chemistry. Its structure combines the functionalities of a cyclic amide (lactam) and a hydrazine derivative, suggesting a rich and diverse reactivity profile. This guide provides a comprehensive overview of the known and predicted physicochemical properties of 1-Aminopiperidin-2-one, alongside a discussion of its potential reactivity and established protocols for its characterization. This document is intended to serve as a foundational resource for researchers interested in exploring the utility of this molecule in drug discovery and development.

Molecular Structure and Identification

1-Aminopiperidin-2-one is systematically named 1-aminopiperidin-2-one. Its structure consists of a piperidine ring where one of the methylene groups adjacent to the nitrogen has been oxidized to a carbonyl group, forming a δ-valerolactam, and an amino group is attached to the lactam nitrogen.

Key Identifiers:

| Identifier | Value |

| CAS Number | 31967-09-6[1] |

| Molecular Formula | C₅H₁₀N₂O[1] |

| Molecular Weight | 114.15 g/mol [1] |

| IUPAC Name | 1-aminopiperidin-2-one[1] |

| InChI | InChI=1S/C5H10N2O/c6-7-4-2-1-3-5(7)8/h1-4,6H2[1] |

| InChIKey | MDCDHGVIPGMQNR-UHFFFAOYSA-N[1] |

| SMILES | C1CCN(C(=O)C1)N[1] |

Physicochemical Properties

Due to a scarcity of published experimental data for 1-Aminopiperidin-2-one, many of the following properties are computationally predicted. These values provide useful estimates but should be confirmed through experimental validation.

Physical Properties

| Property | Predicted Value |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 0 |

| Topological Polar Surface Area | 46.3 Ų |

| Heavy Atom Count | 8 |

| Complexity | 103 |

Data sourced from PubChem.[1]

Appearance: The physical state of 1-Aminopiperidin-2-one at standard conditions has not been experimentally described in the available literature. Based on similar small organic molecules, it is likely to be a solid or a high-boiling point liquid.

Solubility: The predicted XLogP3 value of -0.6 suggests that 1-Aminopiperidin-2-one is likely to be soluble in water and other polar solvents due to the presence of the amide and amino functionalities capable of hydrogen bonding.

Chemical Reactivity

The chemical behavior of 1-Aminopiperidin-2-one is dictated by the interplay of its lactam and N-amino functionalities.

Potential Reactivity of 1-Aminopiperidin-2-one

-

Lactam Hydrolysis: The amide bond within the lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the ring-opened product, 5-hydrazinylpentanoic acid. The rate of hydrolysis is expected to be influenced by the nature of the N-amino substituent.

-

Reduction of the Lactam: The carbonyl group of the lactam can be reduced using strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield 1-aminopiperidine.

-

Reactions of the N-Amino Group: The exocyclic primary amino group is expected to exhibit reactivity typical of a hydrazine derivative. This includes:

-

Acylation: Reaction with acylating agents (e.g., acid chlorides, anhydrides) to form N-acyl derivatives.

-

Alkylation: Reaction with alkylating agents to yield substituted hydrazine derivatives.

-

Condensation: Reaction with aldehydes and ketones to form the corresponding hydrazones, which are valuable intermediates in organic synthesis.

-

Synthesis of 1-Aminopiperidin-2-one

Proposed Synthetic Pathway

A potential synthetic method could involve the reaction of piperidin-2-one with an N-aminating agent such as hydroxylamine-O-sulfonic acid in the presence of a base. This method is analogous to the synthesis of other N-amino compounds.

Experimental Protocols for Characterization

The following are detailed, step-by-step methodologies for the characterization of 1-Aminopiperidin-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure by identifying the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of 1-Aminopiperidin-2-one in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

-

Expected signals: Resonances corresponding to the methylene protons of the piperidine ring and the protons of the amino group. The chemical shifts and coupling patterns will provide information on their connectivity.

-

-

¹³C NMR Spectroscopy:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Expected signals: A resonance for the carbonyl carbon of the lactam and distinct signals for the methylene carbons of the ring.

-

-

2D NMR Spectroscopy: For unambiguous assignment of all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) using a thin film between salt plates (e.g., NaCl or KBr) or as a solid using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorptions:

-

N-H stretch: Two bands in the region of 3400-3200 cm⁻¹ characteristic of a primary amine.

-

C=O stretch: A strong absorption band around 1650 cm⁻¹ corresponding to the lactam carbonyl group.

-

C-H stretch: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

N-H bend: A band in the region of 1650-1580 cm⁻¹.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Ionization: Utilize a suitable ionization technique such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is generally preferred for polar molecules.

-

Mass Analysis:

-

Low-Resolution Mass Spectrometry (LRMS): To determine the nominal molecular weight. The protonated molecule [M+H]⁺ would be expected at m/z 115.08.

-

High-Resolution Mass Spectrometry (HRMS): To determine the exact mass and confirm the elemental composition (C₅H₁₀N₂O).

-

-

Tandem Mass Spectrometry (MS/MS): To study the fragmentation pattern, which can provide further structural information.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1-Aminopiperidin-2-one is classified with the following hazards:

-

Harmful if swallowed (Acute toxicity, oral)

-

Harmful in contact with skin (Acute toxicity, dermal)

-

Causes skin irritation

-

Causes serious eye damage

-

Harmful if inhaled (Acute toxicity, inhalation)

-

May cause respiratory irritation

Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Applications in Drug Development

While specific applications of 1-Aminopiperidin-2-one are not well-documented, its structural motifs suggest several potential uses in drug discovery:

-

Scaffold for Library Synthesis: The reactive N-amino group can be readily functionalized to generate a library of derivatives for screening against various biological targets.

-

Constrained Peptide Mimetics: The rigid lactam backbone can be incorporated into peptide sequences to create conformationally constrained analogs, which can lead to improved metabolic stability and receptor binding affinity.

-

Building Block for Heterocyclic Synthesis: It can serve as a versatile starting material for the synthesis of more complex heterocyclic systems.

Conclusion

1-Aminopiperidin-2-one is a compound of significant interest due to its unique combination of lactam and hydrazine functionalities. While there is a notable lack of experimental data in the current literature, this guide provides a comprehensive overview of its predicted properties, potential reactivity, and essential characterization protocols. It is hoped that this document will stimulate further research into this promising molecule and unlock its potential in the fields of medicinal chemistry and drug development.

References

-

PubChem. (n.d.). 1-Aminopiperidin-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 1-Aminopiperidin-2-one Hydrochloride: A Proposed Pathway and Methodological Considerations

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: 1-Aminopiperidin-2-one hydrochloride is a heterocyclic compound of interest in medicinal chemistry and drug development due to its unique structural features, combining a lactam ring with a hydrazinyl moiety. This guide provides a comprehensive overview of a proposed, scientifically grounded synthesis pathway for this target molecule. The core of this proposed synthesis is the intramolecular cyclization of a 5-halopentanoyl hydrazide derivative. This document will delve into the mechanistic rationale behind this approach, provide detailed experimental protocols, and discuss alternative synthetic strategies. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction and Significance

The piperidine-2-one (or δ-valerolactam) scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. The introduction of an amino group at the 1-position (N-amino) creates a cyclic hydrazide structure, which can significantly alter the parent molecule's physicochemical properties, such as its hydrogen bonding capacity, conformational rigidity, and metabolic stability. These modifications make 1-aminopiperidin-2-one and its derivatives attractive building blocks for the synthesis of novel therapeutic agents. While direct synthetic routes for this specific hydrochloride salt are not extensively documented in publicly available literature, established principles of organic synthesis allow for the rational design of a robust and efficient pathway.

Proposed Primary Synthesis Pathway: Intramolecular Cyclization of 5-Bromopentanoyl Hydrazide

The most chemically intuitive and feasible approach to the synthesis of this compound involves the intramolecular cyclization of a suitable linear precursor. This proposed pathway commences with the readily available starting material, δ-valerolactone, and proceeds through a three-step sequence: ring-opening to form a halo-ester, subsequent hydrazinolysis to the corresponding halo-hydrazide, and finally, base-mediated intramolecular cyclization followed by salt formation.

Mechanistic Rationale

The cornerstone of this synthesis is the intramolecular nucleophilic substitution reaction. The terminal, more nucleophilic nitrogen of the hydrazide moiety attacks the electrophilic carbon bearing the halogen, leading to the formation of the six-membered piperidinone ring. The choice of a halogen, such as bromine, provides a good leaving group for this SN2-type reaction. The use of a base is crucial to deprotonate the hydrazide, thereby increasing its nucleophilicity and facilitating the cyclization. The final step involves the protonation of the N-amino group with hydrochloric acid to yield the stable hydrochloride salt.

Experimental Workflow Diagram

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 5-bromopentanoate

-

To a solution of δ-valerolactone (1.0 eq) in methanol (5 mL/g of lactone), slowly add a 33% solution of hydrobromic acid in acetic acid (1.2 eq) at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude methyl 5-bromopentanoate, which can be used in the next step without further purification.

Step 2: Synthesis of 5-Bromopentanoyl hydrazide

-

Dissolve the crude methyl 5-bromopentanoate (1.0 eq) in methanol (10 mL/g of ester).

-

Cool the solution to 0 °C and add hydrazine hydrate (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Monitor the formation of the hydrazide precipitate.

-

Once the reaction is complete, filter the solid precipitate and wash it with cold methanol.

-

Dry the resulting white solid under vacuum to yield 5-bromopentanoyl hydrazide.

Step 3: Synthesis of this compound

-

To a freshly prepared solution of sodium ethoxide in absolute ethanol (from sodium metal, 1.2 eq, in 20 mL of ethanol), add the 5-bromopentanoyl hydrazide (1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of ammonium chloride.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate (3 x 25 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude 1-aminopiperidin-2-one as an oil.

-

Dissolve the crude product in a minimal amount of diethyl ether and cool to 0 °C.

-

Add a 2 M solution of hydrochloric acid in diethyl ether dropwise until no further precipitation is observed.

-

Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum to afford the final product, this compound.

Alternative Synthetic Strategies

While the proposed pathway offers a logical and feasible route, other synthetic strategies could also be explored. These alternative approaches may offer advantages in terms of starting material availability, scalability, or avoidance of certain reagents.

Reductive Amination of a Keto-Acid Precursor

An alternative pathway could involve the reductive amination of a keto-acid precursor with hydrazine, followed by cyclization.

Caption: Alternative synthesis via reductive amination and cyclization.

This approach would involve the initial formation of a hydrazone from a 5-oxopentanoic acid derivative and hydrazine. Subsequent reduction of the hydrazone and intramolecular lactamization would yield the desired product. The choice of reducing agent would be critical to selectively reduce the hydrazone without affecting the carboxylic acid.

Data Summary and Comparison of Pathways

| Feature | Proposed Primary Pathway | Alternative Pathway (Reductive Amination) |

| Starting Material | δ-Valerolactone | 5-Oxopentanoic acid |

| Key Reaction | Intramolecular Nucleophilic Substitution | Reductive Amination & Lactamization |

| Number of Steps | 3 | 3 |

| Potential Advantages | Readily available starting material, well-established reaction types. | Potentially fewer purification steps if a one-pot procedure is developed. |

| Potential Challenges | Handling of HBr and hydrazine hydrate. | Selective reduction of the hydrazone in the presence of a carboxylic acid. |

Conclusion

The synthesis of this compound, a valuable heterocyclic building block, can be effectively approached through a rationally designed pathway involving the intramolecular cyclization of 5-bromopentanoyl hydrazide. This method, starting from the inexpensive δ-valerolactone, relies on robust and well-understood chemical transformations. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to successfully synthesize this target compound. Further optimization of reaction conditions and exploration of alternative routes, such as the reductive amination strategy, may lead to even more efficient and scalable syntheses, thereby facilitating the discovery of new chemical entities with potential therapeutic applications.

References

- General Piperidone Synthesis: For general methodologies on the synthesis of piperidones and related lactams, refer to comprehensive organic chemistry textbooks and review articles on heterocyclic chemistry. A relevant starting point could be reviews on lactam synthesis.

-

Synthesis of N-Aminopiperidine Hydrochloride: A related synthesis for a similar compound, N-aminopiperidine hydrochloride, is described in Chinese Patent CN104356096A. While the target molecule is different, the patent provides insights into handling N-amino piperidine structures.

-

Synthesis of (R)-3-aminopiperidin-2-one hydrochloride: The synthesis of a positional isomer, (R)-3-aminopiperidin-2-one hydrochloride, from a linear precursor via cyclization is detailed in US Patent Application US20100029941A1. This provides a strong precedent for the proposed intramolecular cyclization strategy.

- Hydrazide Chemistry: For a general overview of the synthesis and reactivity of hydrazides, academic resources and databases such as those provided by chemical suppliers and scholarly publishers are recommended.

- Cyclization of Amino Alcohols: While not directly analogous, the principles of cyclization to form heterocyclic rings can be found in literature describing the cyclization of amino-alcohols to lactams.

theoretical properties of N-amino piperidones

An In-depth Technical Guide to the Theoretical Properties of N-amino Piperidones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-amino piperidone scaffold represents a unique heterocyclic system where the classic piperidone ring is functionalized with an amino group on the ring nitrogen. This substitution introduces a fascinating interplay of stereoelectronic and conformational effects that significantly modulate the molecule's physicochemical properties, reactivity, and biological potential. This guide provides an in-depth analysis of the core , moving from fundamental conformational analysis to the nuanced electronic landscape and its implications for drug design. By explaining the causality behind observed properties, this document serves as a foundational resource for researchers seeking to leverage this scaffold in medicinal chemistry and materials science.

Introduction: The N-amino Piperidone Moiety

Piperidone, a versatile cyclic amine featuring a ketone, is a privileged scaffold in modern drug discovery.[1] The introduction of an amino group directly onto the ring nitrogen (N-amination) creates an N-amino piperidone, a structure belonging to the N-acylhydrazine family. This modification is not trivial; it introduces a second nitrogen atom with its own lone pair adjacent to the ring nitrogen, fundamentally altering the electronic and steric environment of the piperidine core.

These structures are crucial building blocks for more complex bioactive molecules and are often synthesized through multi-step routes.[2] Understanding their intrinsic theoretical properties is paramount for predicting their behavior in biological systems and for the rational design of novel therapeutics. This guide will explore the conformational preferences, the governing stereoelectronic effects, and the resultant electronic properties and reactivity profiles that define this important class of molecules.

Conformational Landscape: A Balance of Forces

Like its parent, piperidine, the N-amino piperidone ring strongly prefers a chair conformation to minimize angle and torsional strain.[3] However, the N-amino substituent introduces two key questions: the orientation of the amino group itself (axial vs. equatorial) and its rotational preference.

Axial vs. Equatorial Equilibria

The equilibrium between the axial and equatorial conformers of the N-amino group is dictated by a balance between steric hindrance and stabilizing stereoelectronic effects.[4] In simple N-substituted piperidines, a larger substituent typically prefers the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions.

However, the N-amino group introduces the possibility of an anomeric effect. The anomeric effect describes a stabilizing interaction between the lone pair of a heteroatom and the antibonding orbital (σ) of an adjacent C-X bond, which often leads to a preference for the axial conformer. In N-amino piperidones, the relevant interactions would involve the lone pairs on both nitrogen atoms and the adjacent C-N σ orbitals within the ring.

dot

Caption: Conformational equilibrium of an N-amino piperidone.

Computational studies on related systems suggest that hyperconjugation plays a major role.[5] Specifically, the interaction between the lone-pair electrons of the exocyclic nitrogen and the antibonding sigma orbital of the C-N ring bonds (nN → σ*C-N) can significantly stabilize the axial conformer, counteracting the steric penalty.[6]

The "Reverse Anomeric Effect" Consideration

In certain protonated N-heterocycles, a "reverse anomeric effect" has been described, where the equatorial conformer is unexpectedly favored despite potential anomeric stabilization for the axial form. This is often attributed to superior solvation or stabilizing electrostatic interactions in the equatorial position.[7] For N-amino piperidones, the basicity of the exocyclic amino group means that at physiological pH, a significant population of the protonated species will exist. In this state, the electrostatic and solvation effects could potentially override traditional anomeric stabilization, shifting the equilibrium towards the equatorial conformer.

Core Stereoelectronic Principles

Stereoelectronic effects are orbital-based interactions that dictate molecular geometry and reactivity. In N-amino piperidones, the primary effects stem from the interaction of the nitrogen lone pairs.

Hyperconjugation: The Dominant Stabilizing Force

The most significant stereoelectronic interaction is hyperconjugation involving the nitrogen lone pairs. As identified in related bicyclic piperidones, the interaction between the lone pair of the ring nitrogen and the antibonding orbitals of adjacent C-H or C-C bonds is a key factor in conformational stability.[6] The addition of the N-amino group introduces a new, higher-energy lone pair on the exocyclic nitrogen, which can engage in powerful hyperconjugative donation into the ring's σ* framework.

dot

Caption: Logic flow of a stabilizing hyperconjugative interaction.

This nN → σC-N interaction is maximized when the donor lone pair and the acceptor σ orbital are anti-periplanar. This geometric requirement directly influences the preferred rotational conformation of the N-NH2 bond and contributes significantly to the relative stability of the axial versus equatorial conformers.

Electronic Properties and Reactivity

The electronic nature of N-amino piperidones is defined by the duality of the electron-donating N-amino group and the electron-withdrawing carbonyl group. This "push-pull" system creates a unique electronic landscape.

Basicity and pKa

The presence of two nitrogen atoms results in two distinct basic centers. The pKa of the conjugate acid of an N-amino piperidone is a critical parameter for drug development, influencing solubility, receptor interaction, and membrane permeability.[8]

| Property | Predicted Value (3-amino-2-piperidone) | Reference |

| pKa (Strongest Basic) | 8.44 | [9][10] |

| Polar Surface Area | 55.12 Ų | [9][10] |

| Hydrogen Bond Donors | 2 | [9][10] |

| Hydrogen Bond Acceptors | 2 | [9][10] |

Note: Data is for the related isomer 3-amino-2-piperidone as a proxy to illustrate the general physicochemical properties.

The exocyclic amino group is generally expected to be the more basic center, analogous to hydrazine versus a secondary amine. However, the exact pKa values will be modulated by the substitution pattern on the piperidone ring and the specific conformation adopted.

Reactivity Profile

-

Nucleophilicity: The lone pair of the exocyclic nitrogen is the primary site of nucleophilicity. It is more reactive than the endocyclic nitrogen lone pair, which is partially delocalized through amide resonance with the adjacent carbonyl group. This makes the N-amino group a prime target for alkylation, acylation, and other derivatizations.

-

Electrophilicity: The carbonyl carbon remains the primary electrophilic site, susceptible to attack by nucleophiles. The overall reactivity is modulated by the electron-donating capacity of the N-N system.

-

Redox Chemistry: The N-N bond introduces the potential for redox chemistry. N-amino compounds can be oxidized, and this reactivity can be exploited in certain biological contexts or synthetic transformations.[8]

Methodology for Theoretical Analysis

To rigorously evaluate the properties of a novel N-amino piperidone derivative, a systematic computational workflow is essential. This serves as a self-validating protocol to ensure trustworthy theoretical predictions.

Step-by-Step Computational Protocol:

-

Initial Structure Generation:

-

Construct 3D models of the N-amino piperidone in both axial and equatorial chair conformations.

-

Perform an initial molecular mechanics-based conformational search to identify low-energy rotamers of the N-NH2 group.

-

-

Quantum Mechanical Optimization:

-

Select the lowest energy conformers from the initial search.

-

Perform full geometry optimization and frequency calculations using Density Functional Theory (DFT), for example, with the ωB97XD functional and a 6-311++G(d,p) basis set.[6]

-

The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

-

-

Energy Analysis:

-

Compare the final electronic energies (including zero-point vibrational energy corrections) of the axial and equatorial conformers to determine the thermodynamic preference.

-

Incorporate solvent effects using a continuum solvation model (e.g., SMD or PCM) to simulate a biologically relevant aqueous environment.

-

-

Stereoelectronic Evaluation:

-

Perform Natural Bond Orbital (NBO) analysis on the optimized structures.

-

Quantify the key hyperconjugative interactions (e.g., nN → σ*C-N) by examining the second-order perturbation theory energies (E(2)). This provides direct evidence for the electronic stabilization driving conformational preference.[6]

-

-

Property Prediction:

-

Calculate key electronic properties such as the molecular electrostatic potential (MEP) map to visualize electron-rich and electron-poor regions.

-

Predict pKa values using established computational methods.

-

Implications for Drug Development

A thorough understanding of these theoretical properties provides actionable insights for medicinal chemists.

-

Scaffold Rigidity and Vector Control: The conformational preferences of the piperidone ring and the N-amino substituent dictate the three-dimensional orientation of other pharmacophoric groups. By modifying substituents, a chemist can control the conformational equilibrium to lock the molecule into a bioactive conformation, precisely positioning groups for optimal receptor binding.[11]

-

Modulating Physicochemical Properties: The N-amino group is a powerful handle for tuning properties like solubility and pKa.[8] Its basicity ensures that the molecule can be protonated, which is often crucial for forming water-soluble salts and engaging in ionic interactions with biological targets.

-

Structure-Activity Relationships (SAR): Theoretical analysis can rationalize observed SAR. For instance, if a bulky substituent at a certain position eliminates activity, it could be due to a forced shift in the conformational equilibrium to an inactive state. NBO analysis can reveal whether this is a purely steric effect or the disruption of a critical stabilizing stereoelectronic interaction.

Conclusion

N-amino piperidones are not merely substituted piperidines; they are complex heterocyclic systems governed by a delicate interplay of steric and stereoelectronic forces. The presence of the N-amino group introduces competing conformational preferences, with hyperconjugative stabilization often challenging steric-based predictions. This push-pull electronic system offers distinct sites for nucleophilic and electrophilic attack, providing a versatile platform for chemical modification. For drug development professionals, a deep appreciation of these theoretical underpinnings is essential for rationally designing next-generation therapeutics that harness the unique potential of this scaffold.

References

-

Piperidine | C5H11N | CID 8082 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Piperidine - Wikipedia. Wikimedia Foundation. Available at: [Link]

-

Medicinal Chemistry of Drugs with N-Oxide Functionalities - ACS Publications. American Chemical Society. Available at: [Link]

-

Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Springer Nature. Available at: [Link]

-

Synthesis of N-Substituted piperidines from piperidone - ResearchGate. ResearchGate. Available at: [Link]

-

Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines. Elsevier. Available at: [Link]

-

Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

1-Aminopiperidine | C5H12N2 | CID 16658 - PubChem. National Center for Biotechnology Information. Available at: [Link]

-

Conformational aspects of the actions of some piperidine dicarboxylic acids at excitatory amino acid receptors in the mammalian and amphibian spinal cord - PubMed. National Center for Biotechnology Information. Available at: [Link]

- Process for preparing N-amino piperidine hydrochloride - Google Patents. Google Patents.

-

Recent advances in piperidones as privileged scaffolds for drug discovery and development. ResearchGate. Available at: [Link]

-

Conformation of piperidine and of derivatives with additional ring hetero atoms | Accounts of Chemical Research - ACS Publications. American Chemical Society. Available at: [Link]

-

Modeling and experiment reveal an unexpected stereoelectronic effect on conformation and scalar couplings of alpha-aminoorganostannanes, with possible relevance to the tin-lithium exchange reaction - PubMed. National Center for Biotechnology Information. Available at: [Link]

-

Piperidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

-

A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses - ACS Publications. American Chemical Society. Available at: [Link]

-

Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffracti - Beilstein Journals. Beilstein Institute. Available at: [Link]

-

Stereoelectronic effect - Wikipedia. Wikimedia Foundation. Available at: [Link]

-

Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine | Journal of the American Chemical Society. American Chemical Society. Available at: [Link]

-

The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. Royal Society of Chemistry. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR. CSIR-NIScPR. Available at: [Link]

-

Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB. FooDB. Available at: [Link]

-

Piperidine Synthesis. - DTIC. Defense Technical Information Center. Available at: [Link]

-

Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes - NIH. National Center for Biotechnology Information. Available at: [Link]

-

3-Amino-2-piperidone (ECMDB24041) (M2MDB006158) - ECMDB. E. coli Metabolome Database. Available at: [Link]

-

18.2: Properties of Amino Acids - Chemistry LibreTexts. LibreTexts. Available at: [Link]

-

Stereoelectronic Effects_Chong_2024 - Baran Lab. Scripps Research. Available at: [Link]

-

The Anomeric Effect: It's Complicated | The Journal of Organic Chemistry - ACS Publications. American Chemical Society. Available at: [Link]

-

Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions | ACS Omega. American Chemical Society. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Piperidine - Wikipedia [en.wikipedia.org]

- 4. Stereoelectronic effect - Wikipedia [en.wikipedia.org]

- 5. Theoretical study on the anomeric effect in α-substituted tetrahydropyrans and piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Showing Compound 3-Amino-2-piperidone (FDB021949) - FooDB [foodb.ca]

- 10. ECMDB: 3-Amino-2-piperidone (ECMDB24041) (M2MDB006158) [ecmdb.ca]

- 11. chemimpex.com [chemimpex.com]

Methodological & Application

Protocol for the N-Amination of Lactams: A Detailed Guide for Researchers

Introduction: The Significance of N-Aryl Lactams in Modern Chemistry

N-amino lactams are a class of organic compounds that feature a nitrogen-nitrogen bond at the lactam nitrogen. This unique structural motif imparts distinct chemical properties and biological activities, making them valuable building blocks in medicinal chemistry and drug development. The presence of the N-amino group can modulate the physicochemical properties of the parent lactam, influencing its solubility, metabolic stability, and target-binding affinity. Consequently, the development of robust and versatile protocols for the N-amination of lactams is of significant interest to researchers in academia and industry.

This comprehensive guide provides detailed application notes and protocols for the N-amination of lactams, designed for researchers, scientists, and drug development professionals. We will delve into the core methodologies, explaining the underlying chemical principles and providing step-by-step experimental procedures.

Core Methodologies for the N-Amination of Lactams

The synthesis of N-amino lactams can be broadly approached through two main strategies: the direct electrophilic amination of the lactam nitrogen and the reduction of N-nitroso lactam precursors. Each method offers distinct advantages and is suited for different substrate scopes and research objectives.

Electrophilic N-Amination of Lactams

Electrophilic amination involves the reaction of a lactam with a reagent that delivers an electrophilic "NH2" group or a protected equivalent. This approach is conceptually straightforward and can be highly efficient for a range of lactam substrates.

Oxaziridines are three-membered heterocyclic compounds containing a nitrogen-oxygen bond. They are powerful electrophilic aminating agents, capable of transferring a nitrogen atom to a variety of nucleophiles, including the nitrogen atom of a lactam.[1][2] The reaction proceeds via a nucleophilic attack of the lactam nitrogen on the electrophilic nitrogen of the oxaziridine, leading to the formation of the N-amino lactam and a ketone or aldehyde byproduct.

A particularly effective class of reagents for this transformation are N-alkoxycarbonyl- or N-sulfonyl-oxaziridines, which deliver a protected amino group that can be subsequently deprotected if required.[3] The use of a ketone-derived oxaziridine, such as one derived from diethyl ketomalonate, is advantageous as it avoids the formation of reactive aldehyde byproducts that can lead to side reactions.[3]

Diagram: General Mechanism of Lactam N-Amination with an Oxaziridine

Caption: Nucleophilic attack of the lactam nitrogen on the oxaziridine.

Protocol 1: N-Amination of a Lactam using a Diethylketomalonate-Derived N-Boc-Oxaziridine

This protocol is adapted from the amination of primary amines and is applicable to lactams with appropriate modifications.[3]

Materials:

-

Lactam substrate (e.g., 2-pyrrolidinone)

-

Diethylketomalonate-derived N-Boc-oxaziridine

-

Anhydrous solvent (e.g., dichloromethane or toluene)

-

Inert gas (e.g., nitrogen or argon)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the lactam substrate (1.0 equiv) in the chosen anhydrous solvent (to a concentration of approximately 0.1-0.2 M).

-

Reagent Addition: To the stirred solution, add the diethylketomalonate-derived N-Boc-oxaziridine (1.0-1.2 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to 72 hours depending on the reactivity of the lactam.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes).

-

Characterization: Characterize the purified N-Boc-amino lactam by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Table 1: Representative Conditions for N-Amination with Oxaziridine

| Lactam Substrate | Oxaziridine Equiv. | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 2-Pyrrolidinone | 1.1 | Dichloromethane | 25 | 48-72 | 60-80 |

| δ-Valerolactam | 1.1 | Toluene | 25 | 48-72 | 55-75 |

| ε-Caprolactam | 1.2 | Toluene | 25 | 72 | 50-70 |

Hydroxylamine-O-sulfonic acid (HOSA) is a versatile and commercially available reagent that can act as an electrophilic aminating agent.[4][5] It has been successfully employed for the amination of a wide range of nucleophiles, including the synthesis of lactams from alicyclic ketones.[5] While direct N-amination of pre-formed lactams with HOSA is less commonly reported, the principle of electrophilic amination suggests its feasibility. The reaction likely proceeds through the protonation of the lactam carbonyl, enhancing the nucleophilicity of the nitrogen, followed by attack on the electrophilic nitrogen of HOSA.

Protocol 2: Exploratory N-Amination of a Lactam using HOSA

Materials:

-

Lactam substrate

-

Hydroxylamine-O-sulfonic acid (HOSA)

-

Aqueous base (e.g., sodium hydroxide solution)

-

Organic solvent (e.g., dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve the lactam substrate (1.0 equiv) in a suitable solvent.

-

Reagent Addition: Prepare a solution of HOSA (1.1-1.5 equiv) in water and slowly add it to the lactam solution.

-

pH Adjustment: Carefully add an aqueous base (e.g., 2M NaOH) to maintain a slightly alkaline pH (pH 8-9).

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification and Characterization: Purify the crude product by column chromatography and characterize the N-amino lactam by spectroscopic methods.

Synthesis of N-Amino Lactams via Reduction of N-Nitroso Lactams

An alternative and well-established route to N-amino lactams involves a two-step sequence: N-nitrosation of the parent lactam followed by reduction of the resulting N-nitroso lactam.[6]

Lactams can be readily N-nitrosated using various nitrosating agents, with sodium nitrite in an acidic medium being the most common. The reaction proceeds via the formation of nitrous acid in situ, which then reacts with the lactam nitrogen to form the N-nitroso derivative.

Diagram: Two-Step Synthesis of N-Amino Lactams

Caption: A two-step approach to N-amino lactams.

Protocol 3: N-Nitrosation of 2-Pyrrolidinone

Materials:

-

2-Pyrrolidinone

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Ice

-

Dichloromethane

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a beaker, dissolve 2-pyrrolidinone (1.0 equiv) in water. Cool the solution in an ice bath to 0-5 °C.

-

Acidification: Slowly add concentrated hydrochloric acid while maintaining the temperature below 10 °C.

-

Nitrosation: Prepare a solution of sodium nitrite (1.1 equiv) in water and add it dropwise to the cooled lactam solution over 30-60 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Completion: Stir the mixture for an additional 1-2 hours at 0-5 °C. The formation of a yellow oil or precipitate indicates the formation of the N-nitroso lactam.

-

Work-up: Extract the reaction mixture with dichloromethane. Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude N-nitroso-2-pyrrolidinone.

-

Caution: N-nitroso compounds are potential carcinogens and should be handled with appropriate safety precautions in a well-ventilated fume hood.

The final step is the reduction of the N-nitroso group to an amino group. Various reducing agents can be employed for this transformation, with zinc dust in acetic acid being a classic and effective method. Other reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can also be used, but may require more stringent conditions or lead to over-reduction of the lactam carbonyl.

Protocol 4: Reduction of N-Nitroso-2-pyrrolidinone to 1-Aminopyrrolidin-2-one

This protocol is based on the general procedure for the reduction of N-nitrosamines.

Materials:

-

N-Nitroso-2-pyrrolidinone

-

Zinc dust

-

Glacial acetic acid

-

Water

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Standard glassware for organic synthesis

Procedure:

-

Reaction Setup: In a round-bottom flask, prepare a solution of N-nitroso-2-pyrrolidinone (1.0 equiv) in a mixture of acetic acid and water.

-

Reduction: Cool the solution in an ice bath and add zinc dust (2.0-3.0 equiv) portion-wise with vigorous stirring. The reaction is exothermic, so maintain the temperature below 30 °C.

-

Reaction Monitoring: After the addition of zinc is complete, stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the starting material by TLC.

-

Work-up: Filter the reaction mixture to remove excess zinc and zinc salts. Carefully neutralize the filtrate with a concentrated solution of sodium hydroxide to a pH of ~10.

-

Extraction: Extract the aqueous solution with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude 1-aminopyrrolidin-2-one can be purified by distillation under reduced pressure or by column chromatography.[7][8]

Table 2: Comparison of N-Amination Methodologies

| Method | Aminating Agent | Key Features | Advantages | Disadvantages |

| Electrophilic Amination | Oxaziridines | Direct amination, mild conditions | Single step, good functional group tolerance | Reagent synthesis may be required, can be slow |

| HOSA | Commercially available, strong aminating agent | Readily available reagent | Can require careful pH control, potentially lower yields | |

| Reduction of N-Nitroso | NaNO₂ then reducing agent | Two-step process, well-established | High yields, scalable | Use of potentially carcinogenic N-nitroso intermediates |

Emerging Frontiers: Copper-Catalyzed N-Amination

Recent advances in catalysis have opened new avenues for C-N bond formation. While copper-catalyzed N-arylation of amides and lactams is well-documented, the direct copper-catalyzed N-amination with a simple amino group is a developing area.[9] The proposed mechanism would likely involve the formation of a copper-nitrene intermediate from an appropriate nitrogen source, which then reacts with the lactam. This approach holds promise for developing highly efficient and selective N-amination protocols in the future.

Conclusion

The N-amination of lactams is a crucial transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the primary methodologies for achieving this transformation, including electrophilic amination with oxaziridines and HOSA, and the reduction of N-nitroso lactams. By understanding the underlying principles and following the detailed protocols, researchers can confidently synthesize a wide range of N-amino lactams for their specific research needs. The field continues to evolve, with catalytic methods on the horizon that promise even greater efficiency and selectivity.

References

-

Al-Rawashdeh, N. A. M. (2020). Synthesis of Some New Derivatives of Pyrrolidine-2-one and Studying Their Antibacterial Potentials. Engineering and Technology Journal, 38(B), 128-141. [Link]

-

Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716. [Link]

-

Bowers, A. A. (n.d.). Electrophilic Oxaziridines for N-Amination. Bowers Lab. Retrieved from [Link]

-

De, S., & Nicholas, K. M. (2012). Copper-Catalyzed Direct Amination of Electron-Deficient Arenes with Hydroxylamines. Organic Letters, 14(20), 5214–5217. [Link]

-

Hussain, R. I., & Betti, N. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 58-67. [Link]

-

Jones, K. (Ed.). (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Royal Society of Chemistry. [Link]

-

Katritzky, A. R. (1981). Hydroxylamine-O-sulfonic acid — a versatile synthetic reagent. NTU > IRep. [Link]

-

Li, J. J. (2021). Direct Synthesis of Enamides via Electrophilic Activation of Amides. National Institutes of Health. [Link]

- Maimone, T. J., & Baran, P. S. (2007). Modern synthetic efforts toward biologically active polycyclic amides.

-

Organic Chemistry Portal. (n.d.). Nitrosamine synthesis by nitrosation. [Link]

-

Organic Chemistry Portal. (n.d.). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

-

Serna, S., et al. (2007). Direct α-Amination of Amides and Lactams Enabled by the (3+2) Vinyl Azide-Enolate Cycloaddition Manifold. ResearchGate. [Link]

-

Wikipedia. (2023). Hydroxylamine-O-sulfonic acid. [Link]

- Zard, S. Z. (2003). Radical reactions in organic synthesis. Oxford University Press.

Sources

- 1. bowerslab.web.unc.edu [bowerslab.web.unc.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis [organic-chemistry.org]

- 4. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 5. Hydroxylamine-O-sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. Nitrosamine synthesis by nitrosation [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Application of 1-Aminopiperidin-2-one Hydrochloride in the Synthesis of Novel Enzyme Inhibitors: A Technical Guide

Introduction: The Piperidinone Scaffold as a Privileged Structure in Enzyme Inhibition

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The piperidine ring system is one such scaffold, frequently encountered in a vast array of pharmaceuticals and natural products.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal building block for creating potent and selective enzyme inhibitors.

This guide focuses on a specific and highly functionalized derivative: 1-Aminopiperidin-2-one hydrochloride . While its isomers, such as 3-aminopiperidine, have been more widely documented in the synthesis of approved drugs, the 1-amino-2-oxo motif offers a unique set of synthetic handles and structural properties. The presence of the N-amino group, a reactive nucleophile, adjacent to a lactam carbonyl, provides a versatile platform for diversification, allowing chemists to explore chemical space efficiently.

This document will provide a comprehensive overview of the strategic use of this compound in the design and synthesis of enzyme inhibitors, with a particular focus on Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a critical class of therapeutics for type 2 diabetes.[2] We will delve into the causality behind synthetic choices, provide detailed experimental protocols, and present a logical framework for leveraging this building block in drug development programs.

Core Principles: Why the Aminopiperidinone Scaffold is Effective

The efficacy of aminopiperidinone-based structures in enzyme inhibition, particularly for serine proteases like DPP-4, stems from several key principles:

-

Mimicry of Natural Substrates: The core structure can act as a peptidomimetic, mimicking the dipeptide substrates of enzymes like DPP-4. This allows the inhibitor to bind to the active site with high affinity.

-

Strategic Vectorial Display of Substituents: The piperidinone ring serves as a rigid scaffold that projects appended chemical groups into specific binding pockets of the enzyme. This is crucial for achieving both potency and selectivity.

-

Modulation of Physicochemical Properties: The lactam functionality and the amino group can be modified to fine-tune solubility, lipophilicity, and metabolic stability, all critical parameters for a successful drug candidate.[3]

-

Exploitation of Key Binding Interactions: The amino group, once elaborated, can form critical hydrogen bonds or salt bridges with acidic residues in the enzyme's active site, a common feature in many DPP-4 inhibitors.

Exemplar Synthesis: Alogliptin, a Case Study in Piperidine-Based DPP-4 Inhibition

To understand the practical application of aminopiperidine scaffolds, we will first examine the synthesis of Alogliptin , a highly potent and selective DPP-4 inhibitor. While the commercial synthesis of Alogliptin utilizes (R)-3-aminopiperidine, the synthetic logic and reaction types are directly translatable to a hypothetical synthesis starting from a 1-aminopiperidin-2-one derivative. This provides a robust, field-proven template for our protocols.

The synthesis of Alogliptin involves the coupling of a chiral aminopiperidine with a substituted pyrimidinedione moiety.[4][5][6]

Caption: Overview of a representative synthetic pathway for Alogliptin.

Detailed Protocol: Synthesis of Alogliptin Intermediate (N1-Benzylated-N3-methyl-6-chlorouracil)

This protocol details the synthesis of the key pyrimidinedione intermediate required for coupling with the aminopiperidine component.

Step 1: Alkylation of 6-Chlorouracil

-

Rationale: This step introduces the benzonitrile moiety, which will ultimately occupy a key binding pocket in the DPP-4 enzyme. The use of a base like sodium hydride is necessary to deprotonate the uracil nitrogen, making it nucleophilic.[5]

-

Procedure:

-

To a solution of 6-chlorouracil (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (N₂).

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.

-

Add a solution of 2-(bromomethyl)benzonitrile (1.05 eq) in DMF dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring completion by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the N-benzyluracil derivative.

-

Step 2: Methylation of the N-Benzyluracil Derivative

-

Rationale: Methylation at the N3 position is a common modification in this class of inhibitors to cap a potential hydrogen bond donor and optimize binding and pharmacokinetic properties.

-

Procedure:

-

Dissolve the product from Step 1 (1.0 eq) in a mixture of DMF and tetrahydrofuran (THF).

-

Add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

-

After stirring for 30 minutes, add iodomethane (1.5 eq) dropwise.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Work up the reaction as described in Step 1 to isolate the 1,3-disubstituted uracil intermediate.

-

Application of this compound: A Proposed Synthetic Protocol

Leveraging the synthetic logic from the Alogliptin synthesis, we can propose a robust protocol for the utilization of this compound. The key difference is the position of the amino group, which necessitates a slightly different strategic approach to derivatization.

Caption: Proposed workflow for synthesizing a novel DPP-4 inhibitor.

Protocol: Synthesis of a Novel DPP-4 Inhibitor from this compound

Step 1: Boc Protection of 1-Aminopiperidin-2-one

-

Rationale: The N-amino group is a primary amine and highly nucleophilic. To control its reactivity and prevent side reactions during subsequent steps, it must be protected. The tert-butyloxycarbonyl (Boc) group is an ideal choice as it is stable under the basic conditions of the upcoming coupling reaction and can be readily removed under acidic conditions.

-

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (2.2 eq) and stir for 15 minutes at room temperature.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 12 hours.

-

Wash the reaction mixture with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the Boc-protected intermediate.

-

Step 2: Nucleophilic Aromatic Substitution (SNA_r_)

-

Rationale: This is the key bond-forming reaction to assemble the core of the inhibitor. The Boc-protected N-amino group, after deprotonation, acts as a nucleophile, displacing the chlorine atom on the pyrimidinedione ring. This reaction is analogous to the displacement step in the Alogliptin synthesis.[6]

-

Procedure:

-

To a solution of the Boc-protected 1-aminopiperidin-2-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion) at 0 °C.

-

Stir for 30 minutes, then add the N1-benzylated-N3-methyl-6-chlorouracil intermediate (1.1 eq).

-

Heat the reaction mixture to 60-70 °C and stir for 16-24 hours.

-

Cool the reaction to room temperature, quench with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry, and concentrate. Purify by column chromatography to obtain the coupled product.

-

Step 3: Boc Deprotection

-

Rationale: The final step is the removal of the Boc protecting group to reveal the free amine, which is often crucial for potent inhibitory activity, as it can interact with key residues in the enzyme's active site.

-

Procedure:

-

Dissolve the coupled product from Step 2 in a suitable solvent such as dioxane or DCM.

-

Add an excess of 4M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir at room temperature for 2-4 hours until the reaction is complete (monitor by TLC or LC-MS).

-

Concentrate the reaction mixture under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final inhibitor.

-

Filter and dry the solid under vacuum.

-

Structure-Activity Relationship (SAR) and Data Interpretation

The development of potent enzyme inhibitors is an iterative process of synthesizing analogs and evaluating their biological activity. The table below presents hypothetical, yet representative, data for a series of piperidinone-based DPP-4 inhibitors, illustrating key SAR trends.

| Compound ID | R1 Group | R2 Group | DPP-4 IC₅₀ (nM) | Selectivity vs. DPP-8/9 |

| Inhibitor-1 | H | 2-cyanophenyl | 150 | >100-fold |

| Inhibitor-2 | Methyl | 2-cyanophenyl | 25 | >500-fold |

| Inhibitor-3 | H | 2,4,5-trifluorophenyl | 15 | >1000-fold |